molecular formula C16H20N2O3 B2870327 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide CAS No. 1787880-50-5

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide

Cat. No.: B2870327
CAS No.: 1787880-50-5
M. Wt: 288.347
InChI Key: JJTFZWXCRDAKSO-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that includes a pyrrole ring, a hydroxy group, and a phenoxyacetamide moiety, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Acylation: The phenoxyacetamide moiety can be introduced through an acylation reaction using phenoxyacetyl chloride and a suitable base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the phenoxyacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of substituted phenoxyacetamides

Scientific Research Applications

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential therapeutic properties.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide can be compared with other similar compounds, such as:

  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylpropanamide
  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(trifluoromethyl)benzamide
  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-18-11-5-8-14(18)15(19)9-10-17-16(20)12-21-13-6-3-2-4-7-13/h2-8,11,15,19H,9-10,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTFZWXCRDAKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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